3-Chloro-4-(trifluoromethyl)benzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

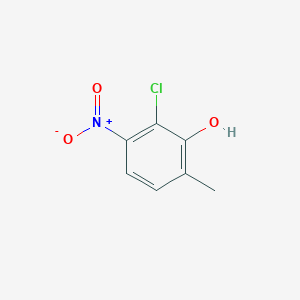

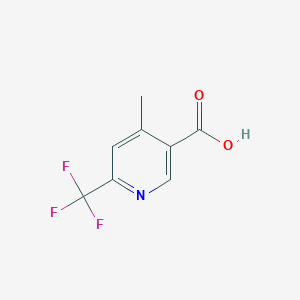

3-Chloro-4-(trifluoromethyl)benzoyl chloride is a useful research compound. Its molecular formula is C8H3Cl2F3O and its molecular weight is 243.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Catalysis

3-Chloro-4-(trifluoromethyl)benzoyl chloride serves as a critical intermediate in the synthesis of a variety of chemical compounds. For instance, its utility is exemplified in the synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride, highlighting its role in producing drug intermediates through a process involving bromination, carboxylation, and chlorination under optimized conditions, demonstrating economic and practical value in chemical synthesis (Zhou Xiao-rui, 2006).

Esterification and Acylation

In the field of organic chemistry, this compound has been employed as a reagent for esterification and acylation reactions. It is particularly notable in the benzoylation of 4-chloro-3-methylphenol sodium salt, demonstrating its efficacy in synthesizing esters through phase-transfer catalysis. Such reactions emphasize its versatility and efficiency in producing key organic compounds, offering insights into its broad application in synthesizing pharmaceuticals and agrochemicals (Hung-Duen Yang & Chin-Chen Huang, 2007).

Material Science and Nanotechnology

In material science, this chemical has facilitated the development of novel materials and technologies. For example, its role in the preparation of fluorine-functionalized magnetic nanoparticles showcases its utility in enhancing the extraction and analysis of compounds from traditional Chinese medicine samples. This application underscores the compound's significance in creating advanced materials for scientific research, offering a pathway to innovative analytical and extraction techniques (Zhihong Yan et al., 2015).

Green Chemistry

This compound's applications extend into the domain of green chemistry, where it is utilized in environmentally friendly chlorination techniques. These applications not only highlight its role in synthesizing pesticide intermediates but also emphasize its contribution to reducing the environmental impact of chemical processes. The development of green chlorination methods using this compound illustrates its potential in supporting sustainable chemical manufacturing practices (Xu Zhen-yuan, 2009).

Safety and Hazards

“3-Chloro-4-(trifluoromethyl)benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .

作用機序

Mode of Action

The mode of action of 3-Chloro-4-(trifluoromethyl)benzoyl chloride is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive and can participate in various chemical reactions, including nucleophilic acyl substitution . The trifluoromethyl group on the benzene ring may influence the reactivity of the compound, potentially increasing its electrophilicity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment, as well as the presence of nucleophiles. Furthermore, its stability could be influenced by temperature and light exposure .

特性

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXPAIGCYQCQHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611877 |

Source

|

| Record name | 3-Chloro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-77-9 |

Source

|

| Record name | 3-Chloro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)